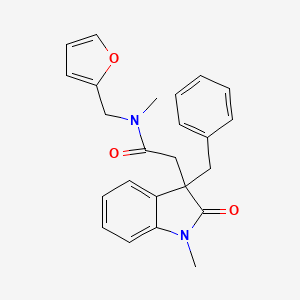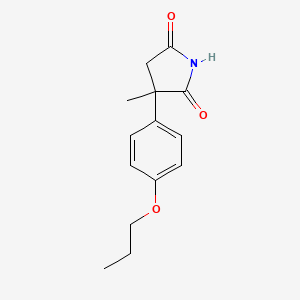![molecular formula C15H27BrCl2N2O2 B5450517 N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B5450517.png)
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo-substituted phenyl ring, ethoxy groups, and a dimethylethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The ethoxy groups are introduced through etherification reactions. The final step involves the formation of the dimethylethane-1,2-diamine moiety through a series of amination reactions. Common reagents used in these reactions include bromine, ethyl alcohol, and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The bromo and ethoxy groups play a crucial role in binding to these targets, while the dimethylethane-1,2-diamine moiety facilitates the compound’s activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline: Another compound with a similar core structure but different substituents.
Uniqueness
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride stands out due to its unique combination of bromo, ethoxy, and dimethylethane-1,2-diamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O2.2ClH/c1-5-19-14-10-12(11-17-7-8-18(3)4)9-13(16)15(14)20-6-2;;/h9-10,17H,5-8,11H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIZNVWXJEEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN(C)C)Br)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5450436.png)

![N-(2-ethyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5450450.png)
![5-{3-oxo-3-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}-3-isoxazolol](/img/structure/B5450458.png)
![1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride](/img/structure/B5450475.png)
![2-bromo-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B5450487.png)
![2-{4-[1-(2-methoxyphenyl)-1H-imidazol-2-yl]phenoxy}acetamide](/img/structure/B5450489.png)
![2-[4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5450502.png)
![4-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-butanamine](/img/structure/B5450529.png)
![N-(3,5-dichlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5450533.png)
![N-[4-(acetylamino)phenyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5450537.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5450544.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5450551.png)

